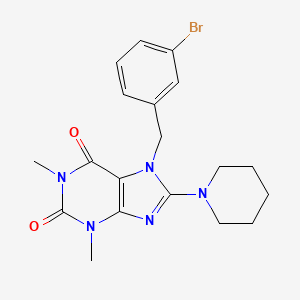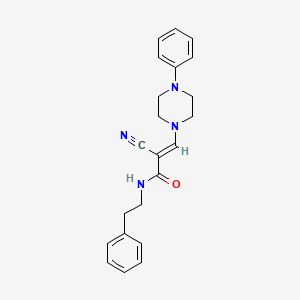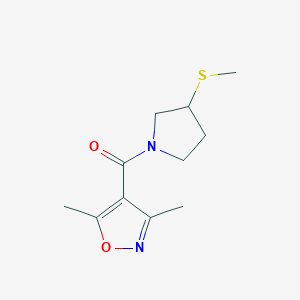
(3,5-Dimethylisoxazol-4-yl)(3-(methylthio)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3,5-Dimethylisoxazol-4-yl)(3-(methylthio)pyrrolidin-1-yl)methanone” is a chemical compound with the molecular formula C11H16N2O2S and a molecular weight of 240.32. It has been studied in the context of cancer therapy, particularly as a potential inhibitor of BRD4 .
Synthesis Analysis
The synthesis of this compound has been described in the context of creating a series of derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one . Among these derivatives, a compound named DDT26 was found to exhibit potent inhibitory activity against BRD4 .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 3,5-dimethylisoxazol-4-yl group and a 3-(methylthio)pyrrolidin-1-yl group. Further analysis of the molecular structure would require more specific data or computational modeling .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound (3,5-Dimethylisoxazol-4-yl)(3-(methylthio)pyrrolidin-1-yl)methanone is associated with research in synthetic organic chemistry, particularly in the synthesis of heterocyclic compounds and intermediates with potential pharmaceutical applications. Its structural features allow for its involvement in a variety of chemical reactions, contributing to the synthesis of complex organic molecules.
One study demonstrates the synthesis of dimethyl sulfomycinamate, a compound derived from the sulfomycin family of thiopeptide antibiotics, showcasing the compound's role in multistep organic synthesis processes. This research highlights the compound's utility in synthesizing biologically active molecules with potential antimicrobial properties (Bagley et al., 2005).
Furthermore, the reaction of dialkyl 2-butynoate with aniline and formaldehyde revises the structure of the product, indicating the compound's involvement in complex chemical transformations and its significance in elucidating reaction mechanisms (Srikrishna et al., 2010).
Antimicrobial and Anticancer Research
Research also explores the synthesis of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, evaluating their in vitro antimicrobial activities. This suggests the potential application of the compound in developing new antimicrobial agents, with studies showing good antibacterial and antifungal activity attributed to the presence of heterocyclic rings (Hublikar et al., 2019).
Another aspect of its application is in the field of anticancer research, where derivatives containing oxazole, pyrazoline, and pyridine were synthesized and studied for their anticancer activity against a panel of 60 cancer cell lines. The results indicate the compound's relevance in the search for new therapeutic agents with potential anticancer properties (Katariya et al., 2021).
Structural and Computational Chemistry
Research involving structural and computational analysis, such as density functional theory (DFT) studies and X-ray diffraction, has been conducted on related compounds. These studies provide insights into the molecular structure, electrostatic potential, and physicochemical properties, underpinning the compound's role in advancing the understanding of molecular interactions and chemical reactivity (Huang et al., 2021).
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound could involve further exploration of its potential as a BRD4 inhibitor, given the promising results obtained with its derivative DDT26 . Additionally, the development of novel therapeutic agents with different mechanisms of action could be a significant area of focus, given the challenges associated with traditional chemotherapy .
Propiedades
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-(3-methylsulfanylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-7-10(8(2)15-12-7)11(14)13-5-4-9(6-13)16-3/h9H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVUVFIMCIBEPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylisoxazol-4-yl)(3-(methylthio)pyrrolidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

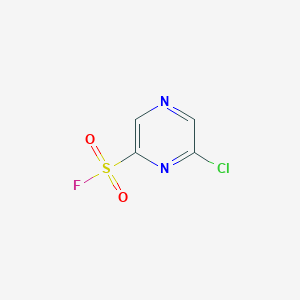



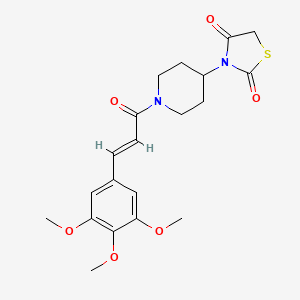
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2606608.png)
![[2-(Pyrrolidine-1-sulfonyl)phenyl]methanamine](/img/structure/B2606609.png)
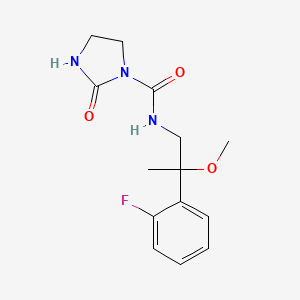
![2-(2-Formylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B2606611.png)
![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide](/img/structure/B2606612.png)
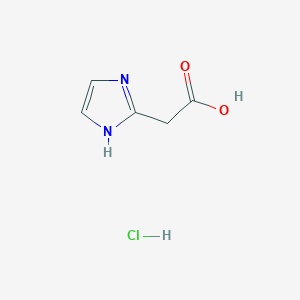
![ethyl 3-carbamoyl-2-(3-((4-chlorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2606616.png)
